molecular formula C8H8BrFO3S B13044844 (4-Bromo-2-fluoro-6-(methylsulfonyl)phenyl)methanol

(4-Bromo-2-fluoro-6-(methylsulfonyl)phenyl)methanol

Cat. No.: B13044844
M. Wt: 283.12 g/mol
InChI Key: XLJTWVIGFZJGFO-UHFFFAOYSA-N
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Description

(4-Bromo-2-fluoro-6-(methylsulfonyl)phenyl)methanol ( 1256918-54-3) is a sophisticated aromatic building block in medicinal chemistry and drug discovery. This compound, with the molecular formula C 8 H 8 BrFO 3 S and a molecular weight of 283.11 g/mol, integrates multiple functional groups—a bromo substituent, a fluoro substituent, and a methylsulfonyl group—on a benzyl alcohol core scaffold . This unique structure makes it a valuable intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs), particularly in constructing fluorine-containing aromatic scaffolds which are prominent in many US FDA-approved drugs . The presence of both electron-withdrawing groups and a handle for further functionalization (the alcohol group) allows researchers to utilize this compound in cross-coupling reactions and molecular diversification. It is typically supplied as a tan to white solid that should be stored sealed in a dry environment at room temperature . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C8H8BrFO3S

Molecular Weight

283.12 g/mol

IUPAC Name

(4-bromo-2-fluoro-6-methylsulfonylphenyl)methanol

InChI

InChI=1S/C8H8BrFO3S/c1-14(12,13)8-3-5(9)2-7(10)6(8)4-11/h2-3,11H,4H2,1H3

InChI Key

XLJTWVIGFZJGFO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1CO)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-fluoro-6-(methylsulfonyl)phenyl)methanol typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic aromatic substitution (NAS) at positions activated by electron-withdrawing groups. Bromine and fluorine substituents enhance electrophilicity at adjacent carbons .

Mechanism:

The methylsulfonyl group (-SO₂CH₃) strongly directs substitution to the meta position relative to itself, while bromine and fluorine activate the ortho and para positions for attack by nucleophiles.

Example Reaction:

  • Reaction Conditions : DMF (solvent), 0–5°C, isopropyl magnesium chloride (Grignard reagent) .

  • Outcome : Selective substitution of bromine with methoxy groups, yielding 4-methoxy-2-fluoro-6-(methylsulfonyl)phenyl)methanol .

Oxidation and Reduction

The hydroxymethyl group (-CH₂OH) is susceptible to oxidation (e.g., to ketone) and reduction (e.g., to methylene group).

Oxidation:

  • Reagents : Potassium permanganate (KMnO₄), acidic conditions.

  • Outcome : Conversion to (4-bromo-2-fluoro-6-(methylsulfonyl)phenyl)ketone.

Reduction:

  • Reagents : Sodium borohydride (NaBH₄), methanol.

  • Outcome : Formation of (4-bromo-2-fluoro-6-(methylsulfonyl)phenyl)methane.

Nucleophilic Aromatic Substitution (NAS)

The methylsulfonyl group stabilizes the transition state for substitution at para positions relative to itself .

Example Reaction:

  • Reaction : Bromine substitution with methanol in the presence of potassium carbonate .

  • Outcome : 4-methoxy-2-fluoro-6-(methylsulfonyl)phenyl)methanol .

Reaction ParameterValueSource
Methanol Volume105.9 mL
Temperature50°C
CatalystPotassium carbonate

Electrophilic Aromatic Substitution (EAS)

The fluorine substituent directs electrophiles to the ortho and para positions .

Example Reaction:

  • Reaction : Bromination of 4-fluoro-2-methylphenol to yield 2-bromo-4-fluoro-6-methylphenol .

  • Conditions : Bromine (Br₂), hydrogen peroxide (H₂O₂), −10°C to 5°C .

ParameterValueSource
Bromine Molar Ratio1:0.54–0.6
Yield95%
SolventDichloromethane

Scientific Research Applications

Medicinal Chemistry Applications

The compound is notable for its potential as a pharmaceutical agent. Its unique functional groups, particularly the bromine, fluorine, and methylsulfonyl moieties, can influence biological activity and pharmacological properties.

1.1 Biological Activity

Research indicates that compounds similar to (4-Bromo-2-fluoro-6-(methylsulfonyl)phenyl)methanol often exhibit various pharmacological effects, such as:

  • Antimicrobial Activity : The presence of halogen atoms like bromine and fluorine can enhance the antimicrobial properties of the compound.
  • Inhibition of Enzymes : Studies on structurally related compounds suggest potential inhibition of enzymes such as monoamine oxidase B (MAO-B), which is crucial in neuropharmacology. The orientation of halogen atoms significantly affects enzyme inhibition efficacy .

Structure-Activity Relationship (SAR)

The structure-activity relationship plays a critical role in understanding how modifications to the compound can affect its biological activity. For instance, variations in the position and type of substituents on the phenyl ring can lead to different levels of MAO-B inhibition, suggesting that this compound may be optimized for enhanced therapeutic effects through structural modifications .

Synthetic Methodologies

The synthesis of this compound can be achieved through several methods that highlight its versatility:

  • Bromination and Fluorination Reactions : Utilizing various reagents and conditions to introduce bromine and fluorine into the phenolic structure is essential for creating this compound.
  • Methylsulfonyl Introduction : The incorporation of the methylsulfonyl group can be performed via sulfonation reactions, which are crucial for enhancing the compound's solubility and bioactivity.

Case Studies

Several case studies have highlighted the efficacy of compounds with similar structures. For instance, research focusing on halogenated phenols has demonstrated their role as selective inhibitors for various biological targets, including enzymes involved in neurodegenerative diseases . Such studies underscore the importance of exploring this compound in drug discovery pipelines.

Mechanism of Action

The mechanism of action of (4-Bromo-2-fluoro-6-(methylsulfonyl)phenyl)methanol involves its interaction with specific molecular targets. The presence of bromine, fluorine, and methylsulfonyl groups can influence its reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound is compared to structurally related bromo-fluoro-phenyl methanol derivatives, focusing on substituent effects and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Polarity/Solubility Trends
(4-Bromo-2-fluoro-6-(methylsulfonyl)phenyl)methanol C₈H₇BrFO₃S 289.06 4-Br, 2-F, 6-SO₂Me High polarity due to SO₂Me; moderate solubility in organic solvents
(4-Bromo-2-fluoro-6-methylphenyl)methanol C₈H₈BrFO 219.05 4-Br, 2-F, 6-Me Lower polarity; higher lipophilicity
(2-Bromo-6-fluorophenyl)methanol C₇H₆BrFO 205.03 2-Br, 6-F Moderate polarity; limited water solubility

Key Observations :

  • The methylsulfonyl group in the target compound increases molecular weight and polarity compared to methyl or hydrogen substituents, likely reducing membrane permeability but enhancing binding to polar biological targets.
  • Halogen positioning (e.g., 4-Br vs. 2-Br) alters steric and electronic profiles, impacting interactions with enzymes or receptors.

Insights :

  • The target compound’s synthesis emphasizes selective oxidation , whereas chalcone-based routes (e.g., ) leverage condensation reactions for heterocyclic systems.

Inferred Properties :

  • Bromo and fluoro substituents may enhance binding affinity via halogen bonding or hydrophobic interactions.

Biological Activity

(4-Bromo-2-fluoro-6-(methylsulfonyl)phenyl)methanol is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The compound features a bromine atom, a fluorine atom, and a methylsulfonyl group attached to a phenyl ring, which may influence its interaction with biological targets. The presence of these substituents can affect the compound's lipophilicity, solubility, and overall bioactivity.

Antiparasitic Activity

Research indicates that compounds similar to this compound exhibit significant antiparasitic properties. For instance, modifications in the phenolic structure have shown enhanced activity against Plasmodium falciparum, the causative agent of malaria. A study demonstrated that structural modifications led to compounds with IC50 values in the nanomolar range against various protozoan parasites, including Trypanosoma brucei and Leishmania major .

Inhibition of Na+/H+ Exchanger

The compound's structural analogs have been investigated for their ability to inhibit the Na+/H+ exchanger (NHE), which plays a crucial role in cardiac ischemia. Inhibitors of NHE can help preserve cellular integrity during ischemic events. Certain derivatives showed promising results in vitro, indicating potential therapeutic applications in acute myocardial infarction .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The introduction of halogen atoms (bromine and fluorine) at specific positions on the phenyl ring significantly enhances antiparasitic activity.
  • Methylsulfonyl Group : This functional group appears to improve solubility and bioavailability, which are critical for effective drug action.
  • Hydrophobic Interactions : Compounds with increased hydrophobic character tend to exhibit better membrane permeability and cellular uptake .

Case Studies

Several studies highlight the biological efficacy of related compounds:

  • EEDi-5285 : This compound demonstrated exceptional binding affinity to EED with an IC50 value of 0.4 nM, showcasing how structural modifications can lead to enhanced biological activity .
  • Pyrrolopyrimidine Derivatives : These compounds exhibited significant anti-trypanosomal activity in vivo, emphasizing the importance of hydrophobic substituents in achieving desired pharmacological effects .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (4-Bromo-2-fluoro-6-(methylsulfonyl)phenyl)methanol?

  • Methodological Answer : A common approach involves functionalizing aromatic rings via sequential halogenation, sulfonylation, and hydroxylation. For example, α-bromo-4-(methylsulfonyl)acetophenone intermediates can be synthesized using NaHCO₃ in anhydrous methanol, followed by reduction to the alcohol . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for improving yields, as demonstrated in similar methylsulfonylphenyl derivatives with yields ranging from 56% to 87% .

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer : Use a combination of:

  • IR spectroscopy to confirm hydroxyl (-OH) and sulfonyl (-SO₂) stretches (e.g., 3400 cm⁻¹ for -OH, 1300–1150 cm⁻¹ for -SO₂) .
  • LC-MS (ESI) for molecular ion detection (e.g., [M-H]⁻ peaks) and purity assessment .
  • ¹H/¹³C NMR to resolve bromine/fluorine-induced splitting patterns and assign substituent positions .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Refer to safety data sheets (SDS) of structurally similar brominated aryl methanol derivatives, which recommend:

  • Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Storage in airtight containers under inert gas to prevent degradation .
  • Immediate neutralization of spills with appropriate absorbents .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound with COX-2?

  • Methodological Answer : Employ Lamarckian genetic algorithms (e.g., AUTODOCK 3.0) to model ligand-receptor interactions. Calibrate the empirical free energy function using known protein-ligand complexes (RMSD <2.2 kcal/mol) to predict binding modes . Validate predictions with enzymatic assays, as done for methylsulfonylphenyl imidazothiazoles showing IC₅₀ values in the nanomolar range .

Q. How can conflicting spectral data during characterization be resolved?

  • Methodological Answer :

  • Scenario : Discrepancies in NMR splitting patterns due to bromine/fluorine proximity.
  • Resolution : Perform 2D NMR (e.g., COSY, HSQC) to assign coupling constants and confirm substituent positions. Compare with computational predictions (e.g., density functional theory (DFT)-optimized structures) .

Q. What strategies optimize reaction yields in halogenated methylsulfonylphenyl syntheses?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency .
  • Catalysis : Use Pd/C or CuI for Suzuki-Miyaura cross-coupling to introduce bromine/fluorine .
  • Temperature control : Maintain 80°C for nucleophilic substitution reactions to minimize side products .

Q. How is impurity profiling conducted for this compound in pharmaceutical contexts?

  • Methodological Answer :

  • HPLC-UV/HRMS to detect and quantify impurities (e.g., des-bromo or sulfone-oxidized byproducts) .
  • Reference standards : Use EP/Pharm. Eur. guidelines for impurity identification, as applied to structurally related etoricoxib impurities .

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